2,8-Bis(bromomethyl)phenazine
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Overview
Description
2,8-Bis(bromomethyl)phenazine is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The compound this compound is characterized by the presence of bromomethyl groups at the 2 and 8 positions of the phenazine core, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 2,8-Bis(bromomethyl)phenazine typically involves the bromination of phenazine derivatives. One common method is the Wohl–Aue reaction, which involves the condensation of 1,2-diaminobenzenes with 2-carbon units, followed by bromination at the benzylic positions . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator . Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,8-Bis(bromomethyl)phenazine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The phenazine core can undergo redox reactions, which are essential for its biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific nucleophile used and the reaction conditions.
Scientific Research Applications
2,8-Bis(bromomethyl)phenazine has a wide range of scientific research applications:
Mechanism of Action
The biological activities of 2,8-Bis(bromomethyl)phenazine are primarily attributed to its redox properties. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells . This mechanism is particularly relevant in its antimicrobial and antitumor activities, where the generated ROS can damage cellular components, leading to cell death. The molecular targets include DNA, proteins, and lipids, which are susceptible to oxidative damage.
Comparison with Similar Compounds
2,8-Bis(bromomethyl)phenazine can be compared with other bromomethyl-substituted phenazines and acridines:
4,5-Bis(bromomethyl)acridine: Similar to this compound, this compound exhibits DNA intercalation and crosslinking properties.
2,7-Bis(bromomethyl)acridine: Another similar compound with DNA-intercalating activity, but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activities. The presence of bromomethyl groups at the 2 and 8 positions allows for unique interactions with biological targets and distinct chemical reactivity compared to other phenazine derivatives.
Properties
CAS No. |
65712-01-8 |
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Molecular Formula |
C14H10Br2N2 |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,8-bis(bromomethyl)phenazine |
InChI |
InChI=1S/C14H10Br2N2/c15-7-9-1-3-11-13(5-9)18-14-6-10(8-16)2-4-12(14)17-11/h1-6H,7-8H2 |
InChI Key |
MRIMMCQMLYLONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)N=C3C=C(C=CC3=N2)CBr |
Origin of Product |
United States |
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